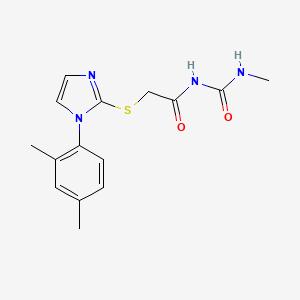![molecular formula C7H6BrN3S B13940827 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazine derivatives typically involves multiple steps, including the formation of the pyrrole ring and subsequent cyclization to form the triazine moiety. One common method involves the use of pyrrole derivatives, bromohydrazone, and triazinium dicyanomethylide . The reaction conditions often require the use of transition metal catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of pyrrolo[1,2-d][1,2,4]triazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and antiviral drug.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- include:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors and antiviral drugs like remdesivir.
Pyrazolo[3,4-d]pyrimidine: Used in the development of CDK2 targeting compounds.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a therapeutic agent.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3 |
InChI Key |
MYBBEWSKJYEOFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C2=CC=CN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)








![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)



